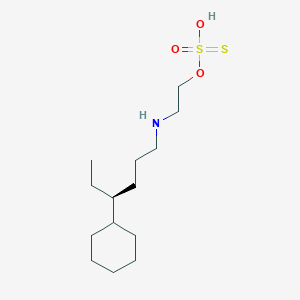
Ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen sulfate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen sulfate (ester) is a chemical compound with the molecular formula C14H29NO3S2. It is known for its unique structure, which includes a cyclohexylhexyl group and an ethanethiol moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen sulfate (ester) typically involves the reaction of 2-((4-cyclohexylhexyl)amino)ethanethiol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrogen sulfate ester. The process may involve the use of solvents and catalysts to optimize the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, ensuring consistency and quality. Industrial methods may also incorporate advanced purification techniques to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen sulfate (ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives. These products have various applications in chemical synthesis and research .
Scientific Research Applications
Ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen sulfate (ester) is used in several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen sulfate (ester) involves its interaction with molecular targets and pathways in biological systems. The compound may act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen sulfate (ester) include:
- Ethanethiol, 2-((4-cyclohexylhexyl)amino)-
- Ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen phosphate (ester)
Uniqueness
The uniqueness of ethanethiol, 2-((4-cyclohexylhexyl)amino)-, hydrogen sulfate (ester) lies in its specific structure and the presence of the hydrogen sulfate ester group. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications .
Properties
CAS No. |
21209-13-2 |
|---|---|
Molecular Formula |
C14H29NO3S2 |
Molecular Weight |
323.5 g/mol |
IUPAC Name |
(4S)-4-cyclohexyl-N-(2-hydroxysulfonothioyloxyethyl)hexan-1-amine |
InChI |
InChI=1S/C14H29NO3S2/c1-2-13(14-7-4-3-5-8-14)9-6-10-15-11-12-18-20(16,17)19/h13-15H,2-12H2,1H3,(H,16,17,19)/t13-/m0/s1 |
InChI Key |
AWFWHVOKYNWVOU-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@@H](CCCNCCOS(=O)(=S)O)C1CCCCC1 |
Canonical SMILES |
CCC(CCCNCCOS(=O)(=S)O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















